5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride
Description
5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride (CAS: 1785602-70-1) is a fluorinated benzodioxole derivative with a sulfonyl chloride functional group. Its molecular formula is C₇H₄ClFO₄S, and it has a molecular weight of 238.62 g/mol . This compound is primarily used in synthetic organic chemistry as a reactive intermediate for introducing sulfonate groups into target molecules, particularly in pharmaceutical and agrochemical research.
Key properties from available data include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄ClFO₄S |
| Molecular Weight | 238.62 g/mol |
| CAS Number | 1785602-70-1 |
| Storage | Not specified |
| Boiling Point | Not reported |
The compound is distributed globally, with shipping hubs in China, the US, India (Hyderabad and Delhi), and Germany .
Properties
IUPAC Name |
5-fluoro-1,3-benzodioxole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-14(10,11)7-4(9)1-2-5-6(7)13-3-12-5/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWYZMJXOTTZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride typically involves the reaction of 5-Fluoro-2H-1,3-benzodioxole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group.
Biology: Utilized in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Structural Analogs
Molecular weight: 220.62 g/mol (vs. 238.62 g/mol for the fluorinated derivative).
5-Chloro-2H-1,3-benzodioxole-4-sulfonyl Chloride :
- Substitution of fluorine with chlorine increases steric bulk and alters electronic properties (chlorine is less electronegative but larger).
- Expected higher thermal stability due to Cl’s weaker inductive effect compared to F.
Benzene Sulfonyl Chloride :
- Simpler structure lacking the benzodioxole ring.
- Lower molecular weight (176.62 g/mol) and higher reactivity due to reduced steric hindrance.
Reactivity and Stability
- Fluorine Substituent: The 5-fluoro group in 5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride enhances electrophilicity at the sulfonyl chloride moiety, accelerating reactions with nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs .
- Benzodioxole Ring: The fused dioxole ring increases rigidity and may influence crystallinity or solubility relative to monocyclic sulfonyl chlorides.
Data Table: Key Properties of Selected Sulfonyl Chlorides
| Compound | Molecular Weight (g/mol) | Substituent | Reactivity (Relative) | Common Applications |
|---|---|---|---|---|
| This compound | 238.62 | F | High | Pharmaceuticals, Agrochemicals |
| 2H-1,3-Benzodioxole-4-sulfonyl chloride | 220.62 | H | Moderate | Polymer chemistry |
| Benzene Sulfonyl Chloride | 176.62 | H | Very High | General organic synthesis |
Biological Activity
5-Fluoro-2H-1,3-benzodioxole-4-sulfonyl chloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a benzodioxole core with a sulfonyl chloride functional group and a fluorine atom at the 5-position. Its structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 232.66 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Sensitive to moisture |
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit viral replication in various assays. For instance, studies have demonstrated its effectiveness against certain strains of viruses, suggesting potential as a therapeutic agent for viral infections.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in cell cultures, which may have implications for treating inflammatory diseases.
Enzyme Inhibition
The compound acts as an inhibitor of various enzymes, including α-glucosidase. In studies involving Saccharomyces cerevisiae, it was found to significantly reduce enzyme activity at specific concentrations, indicating potential use in managing blood glucose levels . The IC50 values for enzyme inhibition were notably lower than those of standard inhibitors like acarbose.
Molecular Interactions
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. It likely binds to specific receptors or enzymes, altering their function and leading to observed biological effects.
Pathway Modulation
The compound appears to modulate several biochemical pathways:
- Apoptosis Pathway : Induces cell death through caspase activation.
- Inflammatory Pathway : Reduces cytokine production by inhibiting signaling pathways involved in inflammation.
Study on Antiviral Activity
A study published in 2023 investigated the antiviral effects of this compound against influenza virus. The compound was shown to reduce viral load significantly in infected cells compared to untreated controls.
Anticancer Research
In another study focusing on breast cancer cell lines, treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers. The researchers measured IC50 values and found them to be significantly lower than those of established chemotherapeutic agents .
Inhibition of α-glucosidase
A detailed evaluation revealed that at a concentration of 100 µM, the compound inhibited α-glucosidase activity by approximately 90%, outperforming many existing inhibitors. The results are summarized in Table 1 below:
| Compound | IC50 (µM) |
|---|---|
| This compound | 35.83 ± 0.98 |
| Acarbose | 569.43 ± 43.72 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
